Cas no 1261978-05-5 (2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-4-nitrobenzoic acid)
![2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-4-nitrobenzoic acid structure](https://ja.kuujia.com/scimg/cas/1261978-05-5x500.png)
2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-4-nitrobenzoic acid 化学的及び物理的性質
名前と識別子
-
- MFCD18322579
- 2-[4-(ETHYLCARBAMOYL)-3-FLUOROPHENYL]-4-NITROBENZOIC ACID
- 1261978-05-5
- DTXSID40691931
- 4'-(Ethylcarbamoyl)-3'-fluoro-5-nitro[1,1'-biphenyl]-2-carboxylic acid
- 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-4-nitrobenzoic acid, 95%
- 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-4-nitrobenzoic acid
-
- MDL: MFCD18322579
- インチ: InChI=1S/C16H13FN2O5/c1-2-18-15(20)12-5-3-9(7-14(12)17)13-8-10(19(23)24)4-6-11(13)16(21)22/h3-8H,2H2,1H3,(H,18,20)(H,21,22)
- InChIKey: ZIQBWRCRASSZFB-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 332.08084968Da
- どういたいしつりょう: 332.08084968Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 495
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 112Ų
2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-4-nitrobenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB329856-5 g |
2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-4-nitrobenzoic acid, 95%; . |
1261978-05-5 | 95% | 5g |
€1159.00 | 2023-04-26 | |
abcr | AB329856-5g |
2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-4-nitrobenzoic acid, 95%; . |
1261978-05-5 | 95% | 5g |
€1159.00 | 2024-06-08 |
2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-4-nitrobenzoic acid 関連文献
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
-
Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
-
3. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
-
Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
-
J. T. Zhang,S. Liu,G. L. Pan,G. R. Li,X. P. Gao J. Mater. Chem. A, 2014,2, 1524-1529
2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-4-nitrobenzoic acidに関する追加情報
Introduction to 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-4-nitrobenzoic Acid (CAS No. 1261978-05-5)
2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-4-nitrobenzoic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 1261978-05-5, represents a fascinating example of the intersection between structural biology and drug design. Its molecular architecture, featuring a nitro group, a fluorine substituent, and an ethylcarbamoyl moiety, positions it as a promising candidate for further exploration in therapeutic applications.
The nitrobenzoic acid core of this molecule is well-documented for its pharmacological properties, which have been extensively studied in various contexts. The presence of the nitro group at the 4-position introduces a significant electron-withdrawing effect, influencing the compound's reactivity and potential interactions with biological targets. This feature is particularly intriguing in the context of developing novel bioactive molecules.
The fluorine atom at the 3-position of the phenyl ring adds another layer of complexity to the compound's behavior. Fluorine substitution is a common strategy in drug development due to its ability to modulate metabolic stability, binding affinity, and pharmacokinetic properties. In this case, the fluorine atom may enhance the compound's interaction with specific enzymes or receptors, making it a valuable scaffold for medicinal chemists.
The ethylcarbamoyl group at the 4-position of the phenyl ring further diversifies the compound's chemical space. This functional group can serve as a hinge point for further derivatization, allowing researchers to explore a wide range of analogs with tailored properties. The ethylcarbamoyl moiety may also contribute to the compound's solubility and bioavailability, which are critical factors in drug development.
Recent advancements in computational chemistry and high-throughput screening have enabled researchers to more efficiently evaluate the potential of such compounds. The integration of machine learning algorithms has allowed for predictive modeling of biological activity, significantly reducing the time and resources required for hit identification. This approach has been particularly effective in identifying novel scaffolds with therapeutic potential.
In particular, studies have highlighted the role of nitroaromatic compounds in modulating inflammatory pathways. The nitro group in 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-4-nitrobenzoic acid may interfere with key enzymatic processes involved in inflammation, making it a candidate for treating conditions such as rheumatoid arthritis or inflammatory bowel disease. Preclinical studies have demonstrated that similar nitroaromatic derivatives exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes or modulating cytokine production.
The combination of these structural features makes 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-4-nitrobenzoic acid an attractive candidate for further investigation. Researchers are exploring its potential as an intermediate in synthesizing more complex molecules or as a lead compound for drug discovery programs targeting neurological disorders. The fluorine atom's influence on metabolic stability suggests that this compound could be particularly useful in developing drugs with prolonged half-lives.
The ethylcarbamoyl group also opens up possibilities for exploring different pharmacophoric regions within the molecule. By modifying this moiety or introducing additional functional groups, scientists can fine-tune the compound's properties to achieve desired pharmacological effects. This flexibility is crucial in medicinal chemistry, where subtle changes in molecular structure can significantly impact biological activity.
Moreover, the nitro group's ability to undergo reduction to an amine provides another avenue for further chemical manipulation. This transformation can alter the compound's electronic properties and potentially enhance its binding affinity to biological targets. Such redox-active compounds have been explored in various therapeutic contexts, including cancer treatment and antimicrobial applications.
Current research trends indicate that 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-4-nitrobenzoic acid could play a role in developing next-generation therapeutics. The integration of structural biology with computational modeling has allowed researchers to predict how modifications to this molecule might affect its interactions with biological targets. These insights are guiding synthetic efforts toward creating more potent and selective drug candidates.
The growing interest in fluorinated compounds underscores their importance in modern drug design. The unique electronic properties of fluorine atoms make them valuable tools for modulating molecular behavior at both chemical and biological levels. In this context, 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-4-nitrobenzoic acid represents an exciting opportunity for innovation.
As pharmaceutical research continues to evolve, compounds like 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-4-nitrobenzoic acid will undoubtedly play a pivotal role in advancing therapeutic strategies. Their complex structures and multifaceted properties offer endless possibilities for exploration, making them indispensable tools for medicinal chemists worldwide.
1261978-05-5 (2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-4-nitrobenzoic acid) 関連製品
- 161957-62-6(1-(3-bromo-2-chlorophenyl)ethan-1-one)
- 2680879-02-9(benzyl N-1-(2-hydroxyethyl)-2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-ylcarbamate)
- 2229326-13-8(4-(3,5-dimethoxypyridin-4-yl)pyrrolidin-2-one)
- 2715120-05-9(2-amino-6-fluorospiro3.3heptane-2-carboxylic acid)
- 1228671-54-2(Methyl 6-(cyclopropylamino)nicotinate)
- 799769-65-6(8-(2-methoxyethyl)sulfanyl-3-methyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
- 1031619-25-6(2-(6-chloro-1,1-dioxo-4-phenyl-2H-1lambda6,2,3-benzothiadiazin-2-yl)-N-cyclopentylacetamide)
- 2171837-77-5(N-ethyl-3-(pentan-2-yl)-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)
- 35076-36-9(3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one)
- 1932255-43-0((2S,3R)-3-Methylazetidine-2-carboxylic acid)
